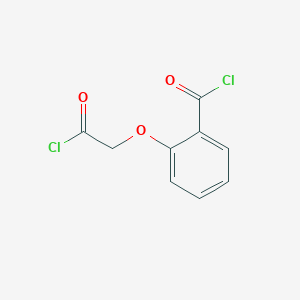

2-(2-Chloro-2-oxoethoxy)benzoyl chloride

Description

Properties

CAS No. |

129228-76-8 |

|---|---|

Molecular Formula |

C9H6Cl2O3 |

Molecular Weight |

233.04 g/mol |

IUPAC Name |

2-(2-chloro-2-oxoethoxy)benzoyl chloride |

InChI |

InChI=1S/C9H6Cl2O3/c10-8(12)5-14-7-4-2-1-3-6(7)9(11)13/h1-4H,5H2 |

InChI Key |

XHZGIQCTPMVGKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)OCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1 summarizes key structural and molecular features of 2-(2-Chloro-2-oxoethoxy)benzoyl chloride and related benzoyl chloride derivatives.

Physical and Hazard Profiles

Table 2 highlights key physical and safety properties:

Q & A

Q. What are the primary synthetic applications of 2-(2-chloro-2-oxoethoxy)benzoyl chloride in organic chemistry?

This compound is widely used as an acylating agent due to its reactive benzoyl chloride moiety. For example, it facilitates amide bond formation via nucleophilic substitution with amines. In a documented procedure, this compound (1 mmol) was reacted with 4-iodoaniline (2.2 mmol) in methylene chloride, with triethylamine as a base, yielding a substituted amide after 2 hours at room temperature . This method is scalable and adaptable for synthesizing intermediates in medicinal chemistry.

Q. What analytical techniques are recommended for structural characterization of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining its molecular geometry. Crystallographic data from related benzoyl chloride derivatives (e.g., triclinic crystal system, space group P1, cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) highlight the importance of SC-XRD in resolving bond angles and intermolecular interactions . Complementary techniques like NMR, IR, and mass spectrometry validate purity and functional groups.

Q. How should researchers handle this compound to ensure safety during experiments?

Due to its reactive chloride group and potential moisture sensitivity, strict protocols are required:

- Use anhydrous solvents (e.g., methylene chloride) under inert atmospheres (N₂/Ar).

- Employ impervious gloves, sealed goggles, and protective clothing to avoid skin/eye contact .

- Store in airtight containers at low temperatures (-20°C) to prevent hydrolysis.

Advanced Research Questions

Q. How can reaction conditions be optimized for amide coupling involving this compound?

Key parameters include:

- Solvent choice : Methylene chloride minimizes side reactions (e.g., hydrolysis) due to its low polarity .

- Stoichiometry : A 1:2.2 molar ratio of acyl chloride to amine ensures complete conversion, as excess amine acts as both reactant and base.

- Temperature : Room temperature (20–25°C) balances reactivity and selectivity, avoiding thermal decomposition.

- Workup : Filtration and washing with cold solvent remove unreacted reagents, while vacuum drying isolates the product .

Q. What computational tools can predict the electrophilic reactivity of this compound?

Density Functional Theory (DFT) calculations quantify nucleophilic (N) and electrophilic (ω) indices. For benzoyl chloride derivatives, the electrophilic index (ω ≈ 1.7–2.6 eV) correlates with reactivity toward nucleophiles like amines. Comparative studies with similar compounds (e.g., 2-ethoxybenzoyl chloride) reveal how substituents modulate electron density at the carbonyl carbon .

Q. How does the electronic environment of the benzoyl chloride group influence its acylation efficiency?

The electron-withdrawing chloro and oxyethoxy groups enhance electrophilicity at the carbonyl carbon. This is confirmed by Hammett substituent constants (σ), where electron-withdrawing groups increase the reaction rate with nucleophiles. Contrast this with methyl-substituted analogs (e.g., 2-methylbenzoyl chloride), where reduced electrophilicity slows acylation .

Q. What challenges arise in purifying reaction mixtures post-acylation, and how are they resolved?

Common issues include:

- Byproduct formation : Hydrolysis products (e.g., carboxylic acids) can be minimized by rigorous drying of solvents and reagents.

- Column chromatography : Use silica gel with non-polar eluents (hexane/ethyl acetate) to separate polar byproducts.

- Crystallization : Recrystallization in dichloromethane/hexane mixtures yields high-purity crystals for SC-XRD analysis .

Methodological Considerations

Q. How can researchers validate the stability of this compound under varying storage conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring detect degradation. For long-term storage, lyophilization or storage under argon in amber vials is recommended. FT-IR can track hydrolysis by detecting OH stretches from carboxylic acid byproducts .

Q. What strategies mitigate competing side reactions during large-scale synthesis?

- Slow addition : Dropwise addition of the acyl chloride (over 1–5 minutes) prevents local overheating and dimerization .

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation while reducing reaction time and temperature.

- In situ quenching : Scavengers like molecular sieves absorb HCl, shifting equilibrium toward product formation.

Data Contradictions and Resolution

While no direct contradictions exist in the provided evidence, discrepancies in reaction yields may arise from solvent purity or moisture content. Reproducibility requires strict adherence to anhydrous conditions and reagent ratios documented in peer-reviewed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.